Beta-Amanitin

Übersicht

Beschreibung

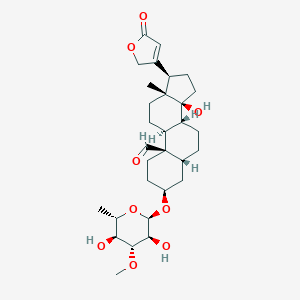

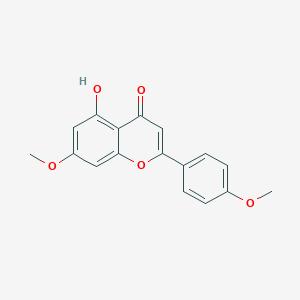

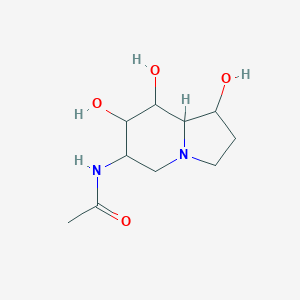

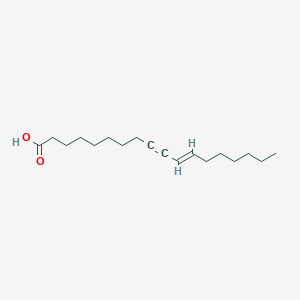

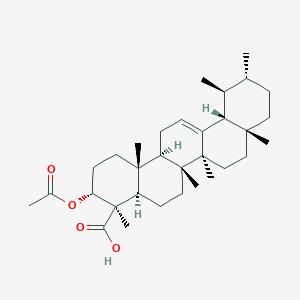

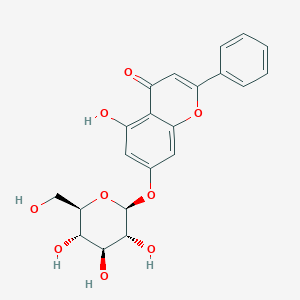

Beta-Amanitin is a cyclic peptide comprising eight amino acids . It is part of a group of toxins called amatoxins, which can be found in several mushrooms belonging to the genus Amanita . This compound inhibits eukaryotic RNA polymerase II and III and protein synthesis .

Synthesis Analysis

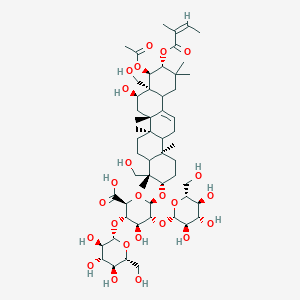

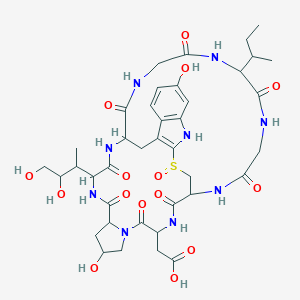

The total synthesis of this compound has been achieved through a scalable route. The key non-proteinogenic amino acids, 6-hydroxytryptophan and (3R,4R)-dihydroxyisoleucine, are accessible via multistep synthesis on a multigram scale . The bicyclic octapeptide is built up by solid-phase assembly of a linear octamer followed by two consecutive cyclization steps in solution .Molecular Structure Analysis

The structure of this compound was determined using X-ray crystallography . It is composed of a carboxyl group and is acidic in nature .Physical And Chemical Properties Analysis

This compound has a molecular formula of C39H53N9O15S and a molecular weight of 920.0 g/mol . It is composed of a carboxyl group and is acidic in nature .Wissenschaftliche Forschungsanwendungen

Beta-Amanitin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen: This compound ist ein starkes Toxin, das aus bestimmten Pilzarten gewonnen wird, insbesondere aus Arten der Gattung Amanita. Trotz seiner Toxizität hat this compound aufgrund seines spezifischen Wirkmechanismus verschiedene wissenschaftliche Forschungsanwendungen. Nachfolgend finden Sie detaillierte Abschnitte, die sich auf einzigartige Anwendungen von this compound in der wissenschaftlichen Forschung konzentrieren.

Krebsforschung

This compound wurde auf seine potenzielle Verwendung in der Krebstherapie untersucht. Seine Fähigkeit, die RNA-Polymerase II zu hemmen, kann genutzt werden, um Krebszellen mit spezifischen genetischen Veränderungen anzugreifen. So zeigte beispielsweise eine Behandlung mit this compound eine deutlich höhere Zytotoxizität in Zellen mit POLR2A-Verlust, was auf sein Potenzial als gezielte Krebstherapie hindeutet .

Analytische Chemie

In der analytischen Chemie wird this compound als Referenzsubstanz für verschiedene Detektions- und Quantifizierungsmethoden verwendet. Techniken wie die Ultra-Performance-Flüssigchromatographie (UPLC) wurden eingesetzt, um this compound schnell und sensitiv zu trennen und zu quantifizieren .

Toxikologie

This compound ist Gegenstand toxikologischer Studien aufgrund seines Vorkommens in giftigen Pilzen. Die Forschung umfasst die Analyse von Amanita-Arten auf ihren Gehalt an Alpha-Amanitin und this compound, was entscheidend für das Verständnis des toxikologischen Profils dieser Pilze ist .

Hämatotoxizitätsstudien

Die Auswirkungen des Toxins auf Blutzellen sind ebenfalls ein interessantes Gebiet. Studien haben die Hämatotoxizität von this compound untersucht, einschliesslich seiner Auswirkungen auf hämatopoetische Zelllinien und der potenziellen Antidote und Inhibitoren, die seine schädlichen Wirkungen abmildern könnten .

Wirkmechanismus

Target of Action

Beta-Amanitin is a cyclic peptide toxin found in several mushrooms, particularly those belonging to the genus Amanita . Its primary targets are RNA polymerase II and III . These enzymes play a crucial role in the transcription process, where they synthesize messenger RNA (mRNA) from a DNA template .

Mode of Action

This compound interacts with its targets by inhibiting RNA polymerase II and III . This inhibition disrupts the transcription process, preventing the synthesis of mRNA from the DNA template . As a result, protein synthesis is halted, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the transcription process . By inhibiting RNA polymerase II and III, this compound disrupts the synthesis of mRNA, which is a crucial step in the central dogma of molecular biology . This disruption affects downstream processes, including protein synthesis, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound in the body involves its distribution through the bloodstream to reach various organs . While it damages all organs, the liver and heart are particularly affected, often resulting in fatalities . The compound is rapidly eliminated from the body, with a half-life of 18.3–33.6 minutes . After oral administration, the absolute bioavailability of this compound is between 7.3–9.4%, which results in 72.4% of fecal recovery .

Result of Action

The primary result of this compound’s action is cell death . By inhibiting RNA polymerase II and III, this compound disrupts the transcription process, preventing the synthesis of mRNA and, consequently, protein synthesis . This disruption leads to cell death . In addition, this compound has been shown to have cytotoxic effects, particularly in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the presence of other compounds can affect its toxicity.

Safety and Hazards

Beta-Amanitin is highly toxic and can cause severe health issues if ingested or inhaled . It may cause irritation of the respiratory tract, headache, dizziness, nausea, shortness of breath, coughing, insomnia, diarrhea, gastrointestinal disturbances, back pain, urinary frequency, liver and kidney damage, or even death .

Zukünftige Richtungen

The unique mechanism of action of beta-Amanitin makes it an ideal payload for antibody-drug conjugates (ADCs) . The development of a scalable synthetic route towards synthetic alpha-Amanitin has made alpha-Amanitin and derivatives accessible for the development of new ADCs . This opens up new possibilities for the use of these toxins in targeted cancer therapies .

Biochemische Analyse

Biochemical Properties

Beta-Amanitin interacts with eukaryotic RNA polymerase II and III, inhibiting protein synthesis . This interaction is characterized by the binding of this compound to the RNA polymerase, which prevents the enzyme from carrying out its function of synthesizing RNA from a DNA template .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting mRNA synthesis in the liver . This inhibition disrupts cellular metabolism and impacts cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically RNA polymerases. By binding to these enzymes, this compound inhibits their activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known for its extreme stability, resisting degradation even under conditions of heat and acidic pH . Long-term effects on cellular function observed in in vitro or in vivo studies include irreversible structural changes leading to necrotic damage in the liver and kidneys .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, including damage to the liver and kidneys .

Metabolic Pathways

This compound is involved in metabolic pathways that impact the synthesis of nucleic acids and proteins. It interacts with enzymes involved in these pathways, including RNA polymerases, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Due to its extreme stability and resistance to digestive enzymes, it is absorbed almost without hindrance and quickly transported to vital organs .

Subcellular Localization

It is known that this compound exerts its effects primarily in the nucleus, where it binds to and inhibits RNA polymerases .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of beta-Amanitin involves the use of various chemical reactions to obtain the final product. The pathway starts with the protection of the functional groups present in the starting materials, followed by the formation of the peptide bond and deprotection of the functional groups to obtain beta-Amanitin.", "Starting Materials": [ "L-Phenylalanine", "L-Leucine", "L-Isoleucine", "L-Proline", "L-Valine", "Benzyl chloroformate", "Triethylamine", "Hydrogen chloride", "Hydrogen fluoride", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Protection of phenolic hydroxyl group of L-Phenylalanine with benzyl chloroformate in the presence of triethylamine", "Protection of carboxylic acid group of L-Phenylalanine with benzyl chloroformate in the presence of triethylamine", "Protection of amino group of L-Leucine with benzyl chloroformate in the presence of triethylamine", "Protection of carboxylic acid group of L-Leucine with benzyl chloroformate in the presence of triethylamine", "Protection of carboxylic acid group of L-Isoleucine with benzyl chloroformate in the presence of triethylamine", "Protection of amino group of L-Proline with benzyl chloroformate in the presence of triethylamine", "Protection of carboxylic acid group of L-Proline with benzyl chloroformate in the presence of triethylamine", "Protection of amino group of L-Valine with benzyl chloroformate in the presence of triethylamine", "Protection of carboxylic acid group of L-Valine with benzyl chloroformate in the presence of triethylamine", "Coupling of protected L-Phenylalanine and L-Leucine in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the dipeptide", "Coupling of protected L-Isoleucine and L-Proline in the presence of DCC and DMAP to form the dipeptide", "Coupling of protected L-Valine and the dipeptide obtained in the previous step in the presence of DCC and DMAP to form the tripeptide", "Deprotection of the benzyl groups using hydrogen chloride in methanol", "Deprotection of the tert-butyl group using hydrogen fluoride in ethyl acetate", "Deprotection of the benzyl group using sodium hydroxide in methanol", "Purification of beta-Amanitin using column chromatography with a solvent system of chloroform and methanol" ] } | |

| 21150-22-1 | |

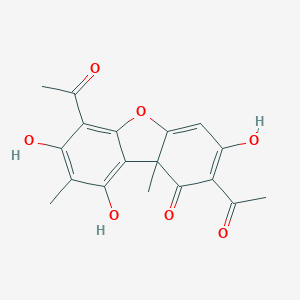

Molekularformel |

C39H53N9O15S |

Molekulargewicht |

920.0 g/mol |

IUPAC-Name |

2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid |

InChI |

InChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64?/m0/s1 |

InChI-Schlüssel |

IEQCUEXVAPAFMQ-JAXJKTSHSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O |

SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |

Kanonische SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |

| 13567-07-2 | |

Physikalische Beschreibung |

Solid; [Merck Index] |

Piktogramme |

Acute Toxic |

Synonyme |

1-Asp-alpha-amanitin alpha-amanitin, 1-aspartic acid- alpha-amanitin, Asp(1)- alpha-amanitin, aspartic acid(1)- beta-amanitin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of beta-Amanitin and how does it exert its toxic effects?

A1: this compound primarily targets RNA polymerase II (RNAP II), a crucial enzyme responsible for messenger RNA (mRNA) synthesis in eukaryotic cells [, , ]. It binds tightly to the RNAP II enzyme, blocking its translocation and effectively halting mRNA production [, , ]. This inhibition of gene transcription leads to cellular dysfunction and ultimately, cell death [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C39H53N9O15S and a molecular weight of 919.97 g/mol. [, ]

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Several spectroscopic methods aid in this compound characterization. Ultraviolet (UV) spectroscopy reveals characteristic absorption peaks [, ]. Fourier transform infrared (FTIR) spectroscopy provides information about functional groups present in the molecule []. Nuclear magnetic resonance (NMR) spectroscopy helps elucidate its three-dimensional structure and conformational dynamics []. Mass spectrometry (MS) techniques are crucial for accurate mass determination and structural analysis [, , , ].

Q4: How stable are this compound conjugates?

A5: Research suggests that this compound conjugates, such as those formed with concanavalin A, retain their activity [, ]. The stability of specific conjugates may vary depending on the linker and coupled molecule.

Q5: Does this compound possess any catalytic properties?

A5: this compound is not known to possess catalytic properties. Its mode of action primarily involves binding and inhibiting RNAP II rather than catalyzing chemical reactions.

Q6: Have computational methods been employed to study this compound?

A7: X-ray diffraction analysis has been instrumental in determining the crystal structure of this compound, revealing key structural features like its bicyclic octapeptide structure and intramolecular hydrogen bonds [, ]. Further exploration using computational methods like molecular docking and molecular dynamics simulations could provide deeper insights into its interaction with RNAP II and aid in the design of potential inhibitors.

Q7: How do structural modifications of this compound influence its toxicity?

A8: Research on derivatives like the (S)-sulfoxide and sulfone of 6'-O-methyl-alpha-amanitin reveals that subtle structural changes can significantly impact toxicity []. The (S)-sulfoxide exhibits significantly lower toxicity than the (R)-sulfoxide and sulfone, highlighting the importance of stereochemistry and specific functional groups for RNAP II binding and toxicity [].

Q8: What formulation strategies can enhance this compound stability and bioavailability for research purposes?

A9: While this compound demonstrates inherent stability, research into appropriate formulation strategies is crucial for specific applications. Encapsulation techniques, such as liposomes or nanoparticles, could enhance its stability, solubility, and targeted delivery for research purposes [].

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: Research on amanitin poisoning in humans suggests that this compound is rapidly cleared from circulation, primarily through biliary excretion and enterohepatic recirculation []. Further investigations using specific animal models are necessary to fully understand its ADME profile.

Q10: What animal models are employed in this compound research?

A12: Mice are frequently used as an animal model to study the toxicity and potential therapeutic applications of this compound and its conjugates [, , ].

Q11: What are the key toxicological concerns associated with this compound?

A13: this compound is a potent toxin, and its ingestion can lead to severe liver damage and even death [, , , ].

Q12: How can this compound be targeted to specific cells or tissues for potential therapeutic applications?

A14: One promising approach involves conjugating this compound to targeting moieties such as antibodies or peptides that recognize specific receptors on target cells [, ]. This strategy aims to deliver the toxin selectively to cancerous cells while minimizing off-target effects.

Q13: What analytical methods are employed for the detection and quantification of this compound?

A15: Several analytical techniques are crucial for this compound research. High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for separating and quantifying this compound in various matrices [, , , , , , ]. Mass spectrometry (MS) techniques, often coupled with HPLC, provide high sensitivity and selectivity for identifying and quantifying this compound and its metabolites [, , ].

Q14: Are there any known environmental concerns related to this compound?

A14: While the research provided does not directly address the environmental impact of this compound, its presence in certain mushroom species raises ecological considerations.

Q15: What resources are valuable for researchers studying this compound?

A17: Access to databases like the Barcode of Life Database (BOLD) and resources like Semantic Scholar are invaluable for identifying relevant research articles and genetic information []. Additionally, access to specialized equipment for HPLC, MS, and NMR analysis is essential for characterizing and quantifying this compound and its derivatives [, , , , ].

Q16: What are some of the key milestones in this compound research?

A18: Early research focused on isolating and characterizing this compound from Amanita mushrooms [, , , ]. Subsequent studies elucidated its mechanism of action involving RNAP II inhibition [, , ]. More recent research explores the potential therapeutic applications of this compound conjugates for targeted drug delivery [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.